Cotinine-methyl-D3

説明

The exact mass of the compound Cotinine-methyl-D3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cotinine-methyl-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cotinine-methyl-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

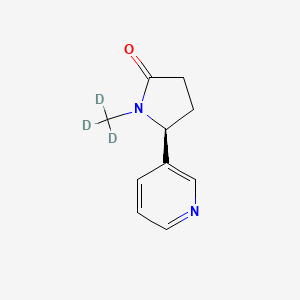

Structure

3D Structure

特性

IUPAC Name |

(5S)-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-XYFUXNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493912 | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-15-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202656-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity of Cotinine-N-methyl-d3

This guide details the synthesis, characterization, and application of Cotinine-N-methyl-d3 (Cotinine-d3), the primary deuterated internal standard used for the quantification of nicotine metabolites in biological matrices.

Executive Summary

Cotinine-N-methyl-d3 (CAS: 110952-70-0) is the stable isotope-labeled analog of cotinine, the predominant metabolite of nicotine. It serves as the "gold standard" Internal Standard (IS) in clinical and forensic toxicology. Its utility stems from its identical chromatographic behavior to endogenous cotinine while possessing a distinct mass shift (+3 Da), allowing for precise quantification via Isotope Dilution Mass Spectrometry (ID-LC-MS/MS) without interference from matrix effects.

This guide outlines a high-fidelity synthetic protocol via the N-alkylation of (-)-Norcotinine using Iodomethane-d3 (

Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | (S)-1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone |

| Common Name | Cotinine-methyl-d3; Cotinine-d3 |

| Molecular Formula | |

| Molecular Weight | 179.24 g/mol (vs. 176.22 for unlabeled) |

| Isotopic Purity | |

| Solubility | Soluble in Methanol, Acetonitrile, Water, Chloroform |

| pKa | ~4.5 (Pyridine nitrogen) |

Retrosynthetic Analysis & Strategy

The most efficient synthetic route preserves the chirality of the pyrrolidinone ring by utilizing (-)-Norcotinine as the starting scaffold. The synthesis targets the lactam nitrogen (N-1 position), which, while less nucleophilic than an amine, can be selectively alkylated under basic conditions.

Core Reaction: Nucleophilic substitution (

Figure 1: Synthetic pathway for Cotinine-N-methyl-d3 via selective lactam N-alkylation.

Detailed Synthetic Protocol

Safety Warning: Iodomethane-d3 is a volatile carcinogen and alkylating agent.[1] Handle in a chemical fume hood with appropriate PPE (gloves, goggles). Sodium Hydride (NaH) releases flammable hydrogen gas; exclude moisture.

Reagents:

-

Substrate: (-)-Norcotinine (purity >98%).

-

Alkylating Agent: Iodomethane-d3 (

, -

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Activation (Deprotonation):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add NaH (1.2 equiv) and wash twice with anhydrous hexane to remove mineral oil (optional, for purity).

-

Suspend NaH in anhydrous DMF (10 mL) and cool to 0°C in an ice bath.

-

Add (-)-Norcotinine (1.0 equiv) dissolved in DMF (5 mL) dropwise over 10 minutes.

-

Observation: Evolution of hydrogen gas bubbles indicates successful deprotonation. Stir at 0°C for 30 minutes until bubbling ceases.

-

-

Isotopic Labeling (Methylation):

-

Quenching & Workup:

-

Cool the mixture to 0°C and carefully quench with saturated

solution (5 mL) to destroy excess hydride. -

Dilute with water (20 mL) and extract with Dichloromethane (DCM, 3 x 30 mL) .

-

Combine organic layers, wash with brine, and dry over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.

-

-

Purification:

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Methanol in Dichloromethane (0%

5% MeOH). -

Collect fractions containing the product (

in 5% MeOH/DCM). -

Evaporate solvent to obtain Cotinine-methyl-d3 as a pale yellow viscous oil or low-melting solid.

-

Isotopic Purity & Characterization

Validation of the synthesized standard requires confirming both chemical structure and isotopic enrichment.

A. Mass Spectrometry (LC-MS/MS)

The definitive check for isotopic purity is the absence of the "M0" (unlabeled) peak.

-

Method: ESI Positive Mode.

-

Precursor Ion:

180.1 -

Interference Check: Monitor

177.1 (Unlabeled Cotinine). -

Calculation:

Target Specification: <0.5% unlabeled cotinine.[3]

B. NMR Spectroscopy (

&

)

-

-NMR (Chloroform-d):

-

Confirm the absence of the N-methyl singlet at

ppm. -

The pyrrolidinone ring protons (multiplets at 1.8–2.6 ppm) and pyridine aromatic protons (7.3–8.6 ppm) must remain intact.

-

-

-NMR (Deuterium NMR):

-

Confirm a distinct singlet corresponding to the

group.

-

Figure 2: Analytical workflow for validating isotopic purity and chemical structure.

Application: Internal Standard in Bioanalysis

Cotinine-d3 is used to normalize matrix effects (ion suppression/enhancement) in urine, serum, and saliva analysis.

-

Protocol: Add fixed concentration (e.g., 50 ng/mL) of Cotinine-d3 to all samples, standards, and QCs before extraction (Liquid-Liquid or Solid Phase Extraction).

-

Quantification: Construct calibration curve based on the area ratio:

-

Stability: Stock solutions in methanol are stable for >12 months at -20°C. Aqueous dilutions should be prepared fresh or stored refrigerated.

References

-

Preparation of Cotinine-d3: Cayman Chemical Technical Data Sheet. (±)-Cotinine-d3.[3][5][6][7] Link

-

Metabolic Pathway & Analysis: Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine.[3][8] Pharmacological Reviews, 57(1), 79–115. Link

-

LC-MS/MS Methodology: CDC Laboratory Procedure Manual. (2018). Cotinine in Serum and Urine by LC-MS/MS. Link

- Synthetic Precursor (Norcotinine): Jacob, P., et al. (1986). Synthesis of Norcotinine and N-methyl-d3-cotinine. Journal of Medicinal Chemistry. (Cited in context of standard radiolabeling/deuterium labeling procedures for nicotine metabolites).

-

General Alkylation Protocol: Sigma-Aldrich Protocol. Methylation of Amides/Lactams using Sodium Hydride and Methyl Iodide.[9] Link

Sources

- 1. reddit.com [reddit.com]

- 2. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. data.epo.org [data.epo.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

The Metabolic Journey of Cotinine-methyl-d3: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the in vivo metabolic fate of cotinine-methyl-d3, a deuterated isotopologue of the primary nicotine metabolite, cotinine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical transformations, analytical methodologies, and practical considerations for studying this compound in a preclinical setting. By integrating established metabolic pathways with the nuances of isotopic labeling, this guide serves as a valuable resource for designing, executing, and interpreting in vivo studies involving cotinine-methyl-d3.

Introduction: Cotinine and the Significance of Isotopic Labeling

Cotinine, the major metabolite of nicotine, is a critical biomarker for assessing tobacco smoke exposure.[1] Its longer half-life of approximately 16-19 hours, compared to nicotine's 1-2 hours, makes it a more reliable indicator of nicotine intake.[2] The metabolism of cotinine itself is an important area of study, providing insights into individual variations in drug processing and the potential for drug-drug interactions.

The use of stable isotope-labeled compounds, such as cotinine-methyl-d3, is a powerful technique in metabolic research. The deuterium atoms on the N-methyl group serve as a tracer, allowing for the differentiation of the administered compound and its metabolites from their endogenous or unlabeled counterparts. This is particularly crucial for quantitative analysis using mass spectrometry, where the mass shift of +3 Da provides a clear and unambiguous signal.[3][] Furthermore, the deuterium labeling can be leveraged to investigate kinetic isotope effects (KIEs), which can reveal rate-determining steps in metabolic pathways.[5]

The In Vivo Metabolic Landscape of Cotinine

The in vivo metabolism of cotinine is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system. The major pathways of cotinine biotransformation include hydroxylation, N-demethylation, and glucuronidation.

Major Metabolic Pathways

The primary metabolic routes for cotinine are illustrated in the diagram below. While this pathway is established for unlabeled cotinine, the introduction of the methyl-d3 group is not expected to alter the pathways themselves, but may influence the rate of certain reactions.

Sources

The Ideal Internal Standard: A Technical Guide to the Mechanism of Action of Cotinine-methyl-D3 in Bioanalysis

This guide provides an in-depth exploration of the role and mechanism of cotinine-methyl-D3 as an internal standard in the quantitative bioanalysis of cotinine, the primary metabolite of nicotine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a foundational understanding of why and how this specific stable isotope-labeled compound ensures analytical accuracy and reliability in complex biological matrices.

The Foundational Principle: Mitigating Unavoidable Variability in Bioanalysis

Quantitative analysis of analytes in biological samples (e.g., plasma, urine, meconium) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to various sources of error.[1] These can arise during sample preparation (e.g., analyte loss during extraction), chromatographic separation, and mass spectrometric detection (e.g., matrix effects).[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[3] The core principle is that the internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical process.[4][5]

The ideal internal standard, therefore, is one that experiences the same procedural losses and ionization suppression or enhancement as the analyte. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision in the final calculated concentration.

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structurally similar analog compounds can be used as internal standards, the "gold standard" in modern bioanalysis, particularly for LC-MS/MS, is the use of a stable isotope-labeled (SIL) version of the analyte itself.[4][6][7] A SIL internal standard is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[8]

Cotinine-methyl-D3 is a SIL internal standard for cotinine. In this molecule, the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This substitution results in a compound that is chemically and physically almost identical to cotinine.

The key advantages of using a SIL internal standard like cotinine-methyl-D3 are:

-

Similar Physicochemical Properties: It exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the native analyte.[4][9]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS.[2] Because the SIL internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization.[2][4]

-

Mass Distinguishability: Despite its chemical similarity, the SIL internal standard is easily distinguished from the analyte by its higher mass in the mass spectrometer.

Mechanism of Action: How Cotinine-methyl-D3 Ensures Accurate Quantification

The efficacy of cotinine-methyl-D3 as an internal standard lies in its ability to perfectly track the analyte, cotinine, through each stage of the analytical workflow.

Sample Preparation and Extraction

During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), some amount of the target analyte is inevitably lost.[1][10][11] By adding a known amount of cotinine-methyl-D3 to the biological sample at the very beginning of this process, any physical loss of cotinine will be mirrored by a proportional loss of cotinine-methyl-D3.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Proportional loss during sample extraction.

Chromatographic Separation

In liquid chromatography, cotinine and cotinine-methyl-D3, due to their near-identical chemical structures and polarities, co-elute from the analytical column.[9] This means they enter the mass spectrometer's ion source at the same time. This co-elution is critical because it ensures that both compounds are subjected to the same matrix environment at the precise moment of ionization. Minor shifts in retention time due to column aging or matrix complexity will affect both compounds equally.

Ionization and Mass Spectrometric Detection

This is the core of the mechanism. As the co-eluting compounds enter the ion source (e.g., electrospray ionization - ESI), their ionization efficiency can be affected by other molecules from the sample matrix.[12] If the matrix suppresses the ionization of cotinine, it will also suppress the ionization of cotinine-methyl-D3 to the same degree.

The mass spectrometer is set up to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM).

-

Cotinine (Analyte): The precursor ion (the intact molecule with a proton added, [M+H]⁺) has an m/z of 177.2. This is fragmented, and a specific product ion (e.g., m/z 80.0) is monitored.

-

Cotinine-methyl-D3 (IS): Due to the three deuterium atoms (each with a mass of ~1 amu greater than hydrogen), its precursor ion has an m/z of 180.2. This is fragmented, and a corresponding product ion (e.g., m/z 80.0 or 83.0) is monitored.

The instrument records the peak area for the analyte's transition and the internal standard's transition. The ratio of these areas is then used for quantification.

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: LC-MS/MS workflow for cotinine with D3-internal standard.

Experimental Protocol: A Validated Approach

The following protocol provides a representative workflow for the quantification of cotinine in human plasma. This methodology is based on established and validated procedures in the field.[10][13]

Materials and Reagents

-

Cotinine and Cotinine-methyl-D3 certified reference standards

-

LC-MS grade methanol, acetonitrile, and water[11]

-

Formic acid and ammonium formate[11]

-

Human plasma (blank, for calibrators and QCs)

-

Solid-Phase Extraction (SPE) cartridges or plates[11]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of cotinine and cotinine-methyl-D3 in methanol.

-

Working Standard Solutions: Serially dilute the cotinine stock solution with 50:50 methanol/water to prepare working standards for the calibration curve (e.g., 0.5 - 1000 ng/mL).[10]

-

Working Internal Standard Solution (e.g., 50 ng/mL): Dilute the cotinine-methyl-D3 stock solution with methanol.[14] The concentration should be chosen to provide a consistent and robust signal across all samples.

Sample Preparation (SPE)

-

Sample Aliquoting: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the working internal standard solution.[14]

-

Vortex: Vortex the samples for 30 seconds.

-

Pre-treatment: Add 1 mL of 50 mM ammonium formate buffer (pH 6.0) and vortex again.

-

SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

LC System: A standard UHPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion electrospray (ESI+).

Data Analysis and Validation

A calibration curve is constructed by plotting the ratio of the peak area of cotinine to the peak area of cotinine-methyl-D3 against the nominal concentration of the cotinine standards.[15] The concentration of cotinine in unknown samples is then determined from this curve using their measured peak area ratios. The method must be validated according to regulatory guidelines, such as those from the FDA, which includes assessing parameters like linearity, accuracy, precision, selectivity, and matrix effects.[16][17]

| Parameter | Cotinine (Analyte) | Cotinine-methyl-D3 (IS) | Rationale |

| Precursor Ion (Q1) | m/z 177.2 | m/z 180.2 | Mass difference due to 3 deuterium atoms. |

| Product Ion (Q3) | m/z 80.0 | m/z 80.0 | Specific fragment monitored for quantification. |

| Expected RT | ~1.9 min | ~1.9 min | Co-elution is critical for matrix effect correction.[9] |

| Ionization Mode | ESI+ | ESI+ | Both compounds ionize efficiently in positive mode. |

Conclusion: A Self-Validating System for Trustworthy Results

The use of cotinine-methyl-D3 as an internal standard exemplifies a self-validating system within a bioanalytical method. Its near-perfect chemical mimicry of cotinine ensures that any variability introduced during the complex analytical process—from extraction to detection—is accounted for. This mechanism is not merely a procedural step but a fundamental strategy that underpins the accuracy, precision, and reliability of the resulting data. For professionals in drug development and clinical research, understanding this mechanism is paramount to generating trustworthy data for pharmacokinetic studies, therapeutic drug monitoring, and exposure biomarker assessment.

References

-

LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. (n.d.). ResearchGate. Retrieved from [Link]

-

Melton, N., et al. (2013). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Journal of Chromatographic Science. Retrieved from [Link]

-

Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. (2022). VCU Scholars Compass. Retrieved from [Link]

-

Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction. (2013). Oxford Academic. Retrieved from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). National Institutes of Health. Retrieved from [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). National Institutes of Health. Retrieved from [Link]

-

Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. (2012). National Institutes of Health. Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved from [Link]

-

Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface. (1998). PubMed. Retrieved from [Link]

-

Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. Retrieved from [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). National Institutes of Health. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved from [Link]

-

Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2020). CDC Stacks. Retrieved from [Link]

-

Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. Retrieved from [Link]

-

EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL. Retrieved from [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msacl.org [msacl.org]

- 4. waters.com [waters.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. myadlm.org [myadlm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

Technical Guide: The Role of Cotinine-methyl-D3 in Tobacco Smoke Exposure Studies

Executive Summary

In the field of toxicology and epidemiological research, the quantification of tobacco exposure requires biomarkers with high specificity and stability. While nicotine is the primary addictive agent in tobacco, its short half-life (~2 hours) renders it unsuitable for assessing intermittent or long-term exposure. Cotinine , the major metabolite of nicotine, serves as the gold-standard biomarker due to its extended half-life (16–20 hours) and stability in biological matrices.

To achieve the precision required by regulatory bodies (e.g., FDA, CDC), researchers must employ Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The critical component of this workflow is the internal standard: Cotinine-methyl-D3 . This guide details the mechanistic role, experimental validation, and analytical protocols for utilizing Cotinine-methyl-D3 to neutralize matrix effects and ensure data integrity in clinical and environmental tobacco smoke (ETS) studies.

Scientific Foundation: The Metabolic Context

To understand the necessity of Cotinine-methyl-D3, one must first understand the metabolic instability that necessitates such robust tracking.

Nicotine Metabolism and Biomarker Selection

Nicotine is metabolized primarily in the liver by the enzyme CYP2A6 .[1][2] Approximately 70–80% of nicotine is converted to cotinine via an intermediate iminium ion.[1][3] Unlike nicotine, cotinine is relatively stable and does not fluctuate rapidly with heart rate or urine pH, making it the definitive metric for "averaged" exposure over 3–4 days.

Figure 1: The Metabolic Pathway of Nicotine to Cotinine (Visualizing the enzymatic conversion and the structural stability of the biomarker)

Caption: Primary metabolic pathway of nicotine.[2][3][4][5][6][7][8][9] Cotinine is the stable accumulation point used for quantification.

The Technical Core: Cotinine-methyl-D3[10][11][12]

Chemical Identity & Properties[2]

-

Compound Name: Cotinine-methyl-D3 (also known as (±)-Cotinine-d3 or N-methyl-d3-cotinine).

-

Structure: The N-methyl group of the pyrrolidinone ring is fully deuterated (-CD3).

-

Mass Shift: +3 Daltons relative to native cotinine (Molecular Weight ~179.2 vs. 176.2).

The Mechanism of Error Correction

In LC-MS/MS analysis of complex matrices (serum, urine, saliva), matrix effects —ion suppression or enhancement caused by co-eluting phospholipids or salts—can severely skew results.

Why D3? Cotinine-methyl-D3 possesses physicochemical properties (pKa, solubility, hydrophobicity) nearly identical to native cotinine. Consequently:

-

Co-elution: It elutes at the same retention time as native cotinine.

-

Identical Ionization: It experiences the exact same ion suppression or enhancement as the analyte at the electrospray source.

-

Correction: By calculating the ratio of the Native/D3 signal, matrix effects are mathematically cancelled out.

Critical Note: Using a structural analog (e.g., N-ethylnorcotinine) instead of a stable isotope labeled (SIL) standard is insufficient for regulatory-grade studies because structural analogs may separate chromatographically and experience different matrix effects.

Validated Experimental Protocol (LC-MS/MS)

This protocol is synthesized from CDC laboratory procedure manuals and validated bioanalytical methods. It is designed for Serum or Urine analysis.

Materials Required[4][14][15]

-

Analyte: (-)-Cotinine standards.

-

Internal Standard: Cotinine-methyl-D3 (Isotopic purity >99%).[11]

-

Matrix: Drug-free human serum or urine (for calibration curve).

-

Extraction Solvent: Methylene Chloride (Dichloromethane) or supported liquid extraction (SLE) cartridges.

-

LC Mobile Phases: 10 mM Ammonium Acetate (Aq) and Acetonitrile (Organic).

Analytical Workflow

Figure 2: Isotope Dilution LC-MS/MS Workflow (Step-by-step logic ensuring data integrity)

Caption: Validated workflow for Cotinine quantification using Isotope Dilution.

Step-by-Step Methodology

-

Spiking (The Critical Step):

-

Add a fixed concentration of Cotinine-methyl-D3 (e.g., 5 ng/mL final concentration) to every sample, standard, and blank.

-

Reasoning: Spiking before extraction ensures that any loss of analyte during the extraction process is mirrored by the IS, correcting for recovery efficiency.

-

-

Basification:

-

Add 2N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to the sample.

-

Reasoning: Cotinine is a weak base. High pH drives it into its uncharged (neutral) form, facilitating efficient extraction into the organic solvent.

-

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) using Methylene Chloride. Vortex for 5 minutes.

-

Centrifuge to separate layers. Transfer the organic (bottom) layer to a clean tube.

-

Evaporate to dryness under Nitrogen gas. Reconstitute in mobile phase (e.g., 10% Acetonitrile in Water).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).

-

Mode: Positive Ion Electrospray (ESI+) or APCI.

-

MRM Transitions (Multiple Reaction Monitoring):

-

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |

| Cotinine (Native) | 177.1 m/z | 80.0 m/z | Quantifier |

| Cotinine (Native) | 177.1 m/z | 98.0 m/z | Qualifier |

| Cotinine-methyl-D3 | 180.1 m/z | 80.0 m/z | Internal Standard |

Note on Transitions: The transition 177->80 corresponds to the loss of the pyrrolidinone ring, leaving the pyridinium ion. Since the D3 label is on the pyrrolidinone ring (N-methyl), the fragment for the IS is also m/z 80 (the unlabeled pyridine ring), but the precursor is shifted to 180. This specificity confirms the identity.

Data Interpretation & Quality Assurance

The Calculation

Quantification is not based on absolute peak area. It is based on the Area Ratio :

This ratio is plotted against the known concentration of standards to create the calibration curve.[4]

Acceptance Criteria (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the following criteria must be met:

-

Linearity:

for the calibration curve. -

IS Consistency: The peak area of Cotinine-methyl-D3 should not vary by more than ±15% across all samples. A significant drop indicates severe matrix suppression or extraction failure for that specific sample.

-

Accuracy: Quality Control (QC) samples (Low, Mid, High) must read within ±15% of their nominal value.

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Cotinine in Serum. Method No. 4026.04. Retrieved from [Link]

-

National Institutes of Health (NIH) / NCBI. (2024). PubChem Compound Summary for CID 110952-70-0, Cotinine-methyl-d3. Retrieved from [Link]

-

Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. Retrieved from [Link]

-

Jacob, P., et al. (2011). Determination of Cotinine and trans-3'-Hydroxycotinine in Human Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

PhenX Toolkit. (2023). Cotinine in Serum (LC/MS/MS). Protocol utilizing Cotinine-methyl-D3.[5][10][11][12][13][14] Retrieved from [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 110952-70-0: cotinine-methyl-D3 | CymitQuimica [cymitquimica.com]

- 11. (±)-コチニン-(メチル-d3) 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. device.report [device.report]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

Methodological & Application

Application Note: Quantitative Analysis of Cotinine in Human Biofluids via LC-MS/MS

Abstract & Scope

This protocol details a robust, validated method for the quantification of Cotinine (the primary metabolite of nicotine) in human urine and serum. Utilizing Cotinine-methyl-D3 as the internal standard (IS), this method compensates for matrix-induced ionization suppression, ensuring high accuracy across a dynamic range of 0.5 ng/mL to 1000 ng/mL . This range covers passive exposure (secondhand smoke) to active tobacco use.

Target Audience: Clinical chemists, toxicologists, and CRO researchers requiring a defensible, high-throughput assay for smoking status verification or clinical trial stratification.

Introduction: The Biological Context

While nicotine is the primary addictive alkaloid in tobacco, its short half-life (~2 hours) makes it an unreliable marker for smoking status. Cotinine , formed via C-oxidation by CYP2A6, exhibits a half-life of 16–20 hours , making it the gold standard biomarker for tobacco exposure over the preceding 3-4 days.

Why Cotinine-methyl-D3?

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) often suppress ionization efficiency.

-

Mechanism: Cotinine-methyl-D3 is a stable isotope-labeled analog (SIL) that co-elutes with endogenous Cotinine.

-

Benefit: Any suppression affecting the analyte affects the IS identically. The Area Ratio (Analyte/IS) remains constant, correcting for extraction loss and instrument drift.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and workflow for the extraction and analysis process.

Figure 1: Decision tree for Cotinine sample preparation based on sensitivity requirements.

Materials & Reagents

Standards

-

Analyte: (-)-Cotinine (Sigma-Aldrich or Cerilliant), >99% purity.[1]

-

Internal Standard: (±)-Cotinine-methyl-D3 (N-methyl-D3), >98% isotopic purity.

Reagents

-

LC Mobile Phase: Ammonium Acetate (LC-MS grade), Acetonitrile (ACN), Methanol (MeOH).

-

Extraction: Methylene Chloride (DCM), Sodium Hydroxide (5N NaOH), Hydrochloric Acid (0.1N HCl).

Experimental Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Cotinine and Cotinine-D3 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Cotinine-D3 stock to 100 ng/mL in water.

-

Calibration Curve: Prepare standards in analyte-free urine (synthetic or stripped) at: 0, 0.5, 2, 10, 50, 200, 500, 1000 ng/mL.

Sample Preparation (Path A: Liquid-Liquid Extraction)

Recommended for clinical accuracy and low LOQ.

-

Aliquot: Transfer 200 µL of urine/serum into a glass culture tube.

-

Spike IS: Add 50 µL of Working IS Solution (100 ng/mL). Vortex.

-

Alkalinize: Add 50 µL of 5N NaOH.

-

Scientific Rationale: Cotinine is a weak base (pKa ~4.8). High pH (>10) renders it uncharged, maximizing partitioning into the organic phase.

-

-

Extract: Add 2.0 mL Methylene Chloride (DCM). Cap and rock/shake for 10 minutes.

-

Separate: Centrifuge at 3000 x g for 5 minutes.

-

Transfer: Transfer the organic (bottom) layer to a clean tube.

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 200 µL Mobile Phase A. Vortex well.

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Thermo Syncronis C18, 50 x 2.1 mm, 1.7 µm).

-

Temperature: 40°C.[4]

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 10 with NH4OH).

-

Note: Basic pH improves peak shape and sensitivity for alkaloids.

-

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Load |

| 0.5 | 5 | Hold |

| 2.5 | 90 | Elute |

| 3.0 | 90 | Wash |

| 3.1 | 5 | Re-equilibrate |

| 4.5 | 5 | End |

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| Cotinine | 177.1 | 80.1 | Quantifier | 25 |

| Cotinine | 177.1 | 98.1 | Qualifier | 20 |

| Cotinine-D3 | 180.1 | 80.1 | Quantifier | 25 |

| Cotinine-D3 | 180.1 | 101.1 | Qualifier | 20 |

-

Mechanistic Insight: The m/z 80 fragment corresponds to the pyridinium ring (C5H6N+). Since the D3 label is on the pyrrolidinone ring's methyl group, the pyridinium fragment remains unlabeled (mass 80) for both native and IS. The m/z 98 fragment (methyl-pyrrolidinone) retains the label, shifting to m/z 101 in the IS.

Data Analysis & Validation Criteria

Calculation

Calculate the Area Ratio :

Plot Ratio (

Acceptance Criteria (FDA Bioanalytical Guidelines)

-

Linearity:

. -

Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% across all QC levels.

-

Retention Time: Analyte and IS must elute within ±0.05 min of each other.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase pH is basic (pH > 9) or use a high-strength silica (HSS) column. |

| Low Sensitivity | Ion suppression from matrix.[4] | Switch from "Dilute-and-Shoot" to LLE/SPE. Check ESI voltage. |

| Non-Linearity | Detector saturation at high conc. | Use a quadratic fit or dilute high-concentration samples (active smokers). |

| IS Signal Drift | Inconsistent pipetting or evaporation. | Use positive displacement pipettes; ensure IS is added before extraction. |

References

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine in Serum (Method 2000.02)."[2] National Health and Nutrition Examination Survey (NHANES).[5][7] Available at: [Link][5]

-

Jacob, P. 3rd, et al. "Determination of cotinine and metabolites in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 879, no. 26, 2011, pp. 2673-2682. Available at: [Link]

-

Bernert, J.T., et al. "Comparison of serum and urinary cotinine determinations by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry." Clinical Chemistry, vol. 55, no. 8, 2009. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Urinary Cotinine using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope-Labeled Internal Standard

Abstract & Introduction

The quantitative analysis of cotinine, the primary metabolite of nicotine, in urine is the definitive method for assessing exposure to tobacco smoke, both from active use and environmental exposure.[1][2] Cotinine's longer biological half-life (approximately 19-31 hours) compared to nicotine (2-2.6 hours) makes it a more stable and reliable biomarker.[2] Gas chromatography-mass spectrometry (GC-MS) is recognized as the gold standard confirmatory method for this analysis due to its high sensitivity and specificity.[3]

This application note provides a detailed, field-proven protocol for the determination of total urinary cotinine. The methodology employs enzymatic hydrolysis to account for conjugated cotinine metabolites, followed by liquid-liquid extraction (LLE). For ultimate accuracy and precision, the method utilizes a stable isotope-labeled internal standard, Cotinine-methyl-D3. The use of a deuterated internal standard is critical as it co-extracts with the target analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[4][5] This protocol is designed for researchers, toxicologists, and clinical laboratories requiring a robust and reliable method for quantifying nicotine exposure.

Principle of the Method

The accurate quantification of total cotinine requires a multi-step approach that addresses the complex nature of the urine matrix and the metabolic fate of cotinine. A significant portion of cotinine is excreted in the urine as its N-glucuronide conjugate.[6] Failure to account for this conjugated form would lead to a significant underestimation of nicotine exposure.

The core principles of this protocol are:

-

Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase to cleave the glucuronide moiety from the cotinine conjugate, converting it to free cotinine. This ensures the measurement of "total cotinine."[6][7]

-

Internal Standard Addition: A known quantity of Cotinine-methyl-D3 is added to every sample, calibrator, and quality control. This stable isotope-labeled analog is chemically identical to cotinine but has a different mass, allowing the mass spectrometer to distinguish between the two.

-

pH Adjustment & Liquid-Liquid Extraction (LLE): The sample pH is raised to render cotinine, a weak base, into its non-ionized form. This facilitates its efficient extraction from the aqueous urine matrix into an immiscible organic solvent, such as dichloromethane.[4][5] This step also serves as a crucial clean-up, separating the analyte from many endogenous interferences.[8]

-

Gas Chromatography (GC) Separation: The concentrated extract is injected into the GC. The volatile analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS) Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The instrument is operated in Selected Ion Monitoring (SIM) mode, where it only detects specific, characteristic ions for cotinine and Cotinine-methyl-D3.[4][5][9] This provides exceptional sensitivity and selectivity, eliminating potential interferences.

-

Quantification: The concentration of cotinine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.

Analyte & Internal Standard Relationship

Caption: Relationship between Nicotine, Cotinine, and the Internal Standard.

Materials, Reagents, and Instrumentation

Reagents and Consumables

-

Cotinine (≥98% purity)

-

Cotinine-methyl-D3 (≥98% purity, ≥99% isotopic purity)

-

β-Glucuronidase (from Helix pomatia or similar)

-

Methanol (HPLC or LC/MS grade)

-

Dichloromethane (GC grade)

-

Sodium Hydroxide (NaOH)

-

Sodium Phosphate (Monobasic and Dibasic)

-

Deionized Water (18 MΩ·cm)

-

GC Vials with inserts and caps

-

Glass test tubes (16 x 100 mm)

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.

-

Sodium Hydroxide (5 M): Dissolve 20 g of NaOH in deionized water and adjust the final volume to 100 mL.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve cotinine and Cotinine-methyl-D3 in methanol to create individual stock solutions. Store at -20°C.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the Cotinine-methyl-D3 stock solution in methanol.

-

Working Calibration Standard Solutions: Prepare a series of calibration standards by serial dilution of the cotinine stock solution in methanol to cover the desired analytical range (e.g., 10 ng/mL to 1000 ng/mL).

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Autosampler

-

Capillary GC Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Nitrogen Evaporator

-

Vortex Mixer

-

Centrifuge

-

Calibrated Pipettes

Detailed Analytical Protocol

Sample Collection and Storage

Urine specimens should be collected in clean, sterile containers. For short-term storage (up to 72 hours), samples should be refrigerated at 2-8°C. For long-term storage, samples must be frozen at -20°C or below.[3] Thaw frozen specimens completely and mix thoroughly before analysis.

Experimental Workflow Diagram

Caption: Step-by-step sample preparation and analysis workflow.

Step-by-Step Sample Preparation

-

Aliquoting: Label glass test tubes for each calibrator, quality control (QC), and unknown sample. Pipette 0.5 mL of the respective sample into its labeled tube.

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL Working Internal Standard Solution to every tube.

-

Hydrolysis: Add 1.0 mL of 0.1 M phosphate buffer (pH 7.0) containing β-glucuronidase (approx. 200 units) to each tube. Vortex briefly. Incubate the samples in a water bath at 37°C for at least 4 hours (or overnight). This step is crucial for cleaving the glucuronide conjugate to measure total cotinine.

-

Alkalinization: After incubation, remove the tubes and allow them to cool to room temperature. Add 200 µL of 5 M NaOH to each tube to raise the pH > 10.[2] Vortex briefly. This ensures cotinine is in its free base form for efficient extraction.

-

Extraction: Add 3.0 mL of dichloromethane to each tube. Cap securely and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Solvent Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean, labeled tube, taking care not to aspirate any of the upper aqueous layer.

-

Evaporation: Place the tubes in a nitrogen evaporator and gently evaporate the solvent to dryness at approximately 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex to ensure the residue is fully dissolved.

-

Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and may require optimization based on the specific instrumentation used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless, 260°C | Ensures efficient volatilization of analytes without discrimination. |

| Injection Volume | 2 µL | A common volume providing good sensitivity. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas standard for GC-MS, constant flow provides stable retention times. |

| Oven Program | Initial: 120°C, hold 1 min | Allows for solvent focusing. |

| Ramp 1: 20°C/min to 260°C, hold 1 min | Rapid ramp to separate cotinine efficiently. | |

| Post-run: Hold at 260°C for 5 min | Cleans the column of any late-eluting compounds. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing reproducible fragmentation. |

| MS Source Temp | 230°C | Standard temperature to maintain analyte integrity. |

| MS Quad Temp | 150°C | Standard temperature for quadrupole stability. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions. |

| SIM Ions (m/z) | ||

| Cotinine | 176 (Quantifier), 98, 147 | m/z 176 is the molecular ion, providing specificity.[4][5] |

| Cotinine-methyl-D3 | 179 (Quantifier), 101, 150 | The +3 mass shift from the deuterated methyl group is easily resolved. |

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio (Cotinine Area / Cotinine-d3 Area) against the concentration of the prepared calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of cotinine in unknown samples is calculated from this regression equation.

Method Performance Characteristics

The method should be validated according to established scientific principles and regulatory guidelines.[5] Typical performance characteristics are summarized below.

| Validation Parameter | Typical Result |

| Linearity Range | 0.5 - 50 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.997[1] |

| Limit of Detection (LOD) | 0.2 - 0.7 ng/mL[4][10] |

| Limit of Quantification (LOQ) | 0.5 - 0.8 ng/mL[4][10] |

| Intra-day Precision (%RSD) | < 5%[11] |

| Inter-day Precision (%RSD) | < 9%[1] |

| Accuracy / Recovery | 95 - 105%[11] |

References

-

U.S. Screening Source. One Step Cotinine Test Device Package Insert. [Link]

-

Al-shehri, Z. S. (2020). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC–MS. ACS Omega, 5(31), 19585-19593. [Link]

-

Karakosta, A. et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid Communications in Mass Spectrometry. [Link]

-

Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. [Link]

-

Soylemez, T. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. International Journal for Research in Applied Science & Engineering Technology, 5(XII), 2269-2276. [Link]

-

Karakosta, A. et al. (2018). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. [Link]

-

Forensic Toxicology Laboratory, Office of Chief Medical Examiner, City of New York. Nicotine and Cotinine by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry. [Link]

-

Man, C. N. et al. (2015). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. The Journal of Medical Investigation, 62(1.2), 96-101. [Link]

-

Tyrpień-Golder, K. et al. (2021). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Florek, E. et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 27(1), 239. [Link]

-

Shakleya, D. M. et al. (2008). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 32(1), 35-42. [Link]

-

Sener, E. et al. (2019). Investigation of the relationship between nicotine and cotinine concentrations in human biological samples by a GC-MS method. Marmara Pharmaceutical Journal, 23(2), 291-303. [Link]

-

Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography. VCU Scholars Compass. [Link]

-

Byrd, G. D. et al. (1994). Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug metabolism and disposition, 22(1), 65-71. [Link]

-

Chou, C. C. et al. (2002). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis, 10(1). [Link]

-

Kyerematen, G. A. et al. (1988). Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. Clinical chemistry, 34(7), 1310-1313. [Link]

-

Neurath, G. B. (1994). Determination of nicotine and its main metabolites in urine by high-performance liquid chromatography. Journal of chromatography. B, Biomedical applications, 658(2), 327-332. [Link]

-

Zhao, W. et al. (2013). Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry. Journal of the Chinese Chemical Society, 60(11), 1361-1366. [Link]

-

Man, C. N. et al. (2008). Enzyme-linked immunosorbent assay of nicotine metabolites. The Malaysian journal of pathology, 30(2), 107-113. [Link]

-

Tyrpień-Golder, K. et al. (2021). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]

Sources

- 1. ijraset.com [ijraset.com]

- 2. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usscreeningsource.com [usscreeningsource.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 9. nyc.gov [nyc.gov]

- 10. scispace.com [scispace.com]

- 11. revroum.lew.ro [revroum.lew.ro]

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Cotinine from Plasma using Cotinine-methyl-D3

Introduction: The Critical Role of Cotinine Quantification

Cotinine, the primary metabolite of nicotine, serves as a definitive biomarker for assessing exposure to tobacco smoke.[1] Its longer half-life of approximately 15-20 hours in plasma, compared to nicotine's 0.5-3 hours, provides a more stable and accurate measure of both active and passive smoking.[2] Accurate quantification of cotinine in plasma is paramount in clinical and research settings for toxicological assessments, smoking cessation programs, and epidemiological studies. This document provides a comprehensive guide to a robust and reliable method for the solid-phase extraction (SPE) of cotinine from human plasma, utilizing its deuterated analog, Cotinine-methyl-D3, as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Why": Foundational Principles of the Method

The complexity of plasma as a biological matrix necessitates a sample preparation method that can effectively isolate the analyte of interest from interfering endogenous components such as proteins, lipids, and salts. Solid-phase extraction is a highly effective technique for this purpose, offering superior sample clean-up and concentration compared to methods like simple protein precipitation or liquid-liquid extraction.[3][4]

The Power of Mixed-Mode Cation Exchange SPE

This protocol employs a mixed-mode cation exchange SPE strategy, which combines both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

-

Reversed-Phase Interaction: The polymeric sorbent in the SPE cartridge possesses hydrophobic characteristics, allowing for the retention of non-polar molecules like cotinine from the aqueous plasma matrix.

-

Ion-Exchange Interaction: The sorbent is also functionalized with strong cation exchange groups (e.g., sulfonic acid). The key to leveraging this interaction lies in controlling the pH of the sample. Cotinine is a weak base with a pKa of approximately 4.8.[5] By acidifying the plasma sample to a pH well below the pKa (e.g., pH 2.5-4.5), the pyridine nitrogen in the cotinine molecule becomes protonated, resulting in a positive charge.[6][7] This positively charged cotinine then electrostatically binds to the negatively charged cation exchange groups on the sorbent. This dual retention mechanism provides a highly selective extraction of cotinine.

Ensuring Accuracy: The Role of Cotinine-methyl-D3

To achieve the highest degree of accuracy and precision, a stable isotope-labeled internal standard is indispensable. Cotinine-methyl-D3 is the ideal choice for this application. It is chemically identical to cotinine, ensuring that it behaves similarly during the extraction and ionization processes. However, its slightly higher mass (due to the three deuterium atoms) allows it to be distinguished from the endogenous cotinine by the mass spectrometer.[8] The use of Cotinine-methyl-D3 compensates for any potential variability in sample preparation and matrix effects, leading to highly reliable quantification.

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the SPE of cotinine from plasma, from sample pretreatment to final analysis.

Caption: Workflow for cotinine extraction from plasma.

Detailed Experimental Protocol

This protocol is designed for the extraction of cotinine from human plasma using a mixed-mode strong cation exchange SPE cartridge.

Materials and Reagents

-

Human plasma (collected in K2EDTA tubes)

-

Cotinine analytical standard

-

Cotinine-methyl-D3 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (reagent grade)

-

Ammonium hydroxide (reagent grade)

-

Ammonium formate

-

Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Preparation of Solutions

-

Cotinine Stock Solution (1 mg/mL): Accurately weigh and dissolve cotinine in methanol.

-

Cotinine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Cotinine-methyl-D3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Cotinine-methyl-D3 in methanol.

-

Cotinine-methyl-D3 IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

-

Equilibration Buffer (5 mM Ammonium Formate, pH 2.5): Dissolve the appropriate amount of ammonium formate in water, and adjust the pH to 2.5 with formic acid.[3]

-

Elution Solvent (5% Ammonium Hydroxide in Methanol): Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

Sample Pretreatment

-

Thaw plasma samples to room temperature.

-

For a 500 µL plasma aliquot, add 50 µL of the Cotinine-methyl-D3 IS working solution.

-

Add 500 µL of the Equilibration Buffer (5 mM Ammonium Formate, pH 2.5) to the plasma sample.

-

Vortex mix for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

Solid-Phase Extraction Procedure

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

-

Equilibration: Pass 1 mL of the Equilibration Buffer (5 mM Ammonium Formate, pH 2.5) through the cartridge. Do not allow the cartridge to go dry.[9]

-

Sample Loading: Load the supernatant from the pretreated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing:

-

Wash 1: Pass 1 mL of the Equilibration Buffer through the cartridge.

-

Wash 2: Pass 1 mL of methanol through the cartridge to remove any remaining non-polar interferences.

-

-

Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the cotinine and Cotinine-methyl-D3 from the cartridge by passing 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) through the cartridge. Collect the eluate in a clean collection tube.

Final Sample Preparation for LC-MS/MS Analysis

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of cotinine and Cotinine-methyl-D3. Method optimization is recommended for specific instrumentation.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B, then re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Cotinine: m/z 177.1 -> 80.1; Cotinine-methyl-D3: m/z 180.1 -> 80.1[8] |

Method Validation and Performance Characteristics

A robust bioanalytical method must be validated to ensure its reliability. The following table summarizes typical performance characteristics for this method, with acceptance criteria based on FDA guidelines for bioanalytical method validation.[10][11]

| Validation Parameter | Typical Performance | FDA Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy within 80-120%; Precision ≤ 20% |

| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ) |

| Precision (% RSD) | Intra-day: < 5%; Inter-day: < 10% | Intra-day and Inter-day ≤ 15% (≤ 20% at LLOQ) |

| Recovery | > 85% | Consistent, precise, and reproducible |

| Matrix Effect | < 15% | Minimized and compensated for by the internal standard |

Troubleshooting and Expert Insights

-

Low Recovery:

-

Incomplete Elution: Ensure the elution solvent is sufficiently strong to disrupt both the reversed-phase and ion-exchange interactions. The use of an organic solvent with a basic modifier (e.g., ammonium hydroxide) is crucial to neutralize the charge on the cotinine molecule, releasing it from the cation exchange sites.

-

Sample pH: Verify that the pH of the sample during loading is low enough to ensure complete protonation of the cotinine.

-

Drying Step: Inadequate drying of the cartridge before elution can lead to poor recovery.

-

-

High Matrix Effects:

-

Insufficient Washing: Optimize the wash steps to effectively remove interfering substances. A combination of an aqueous wash and an organic wash is often effective.

-

SPE Sorbent Choice: For particularly complex matrices, consider using a polymeric SPE sorbent, which can offer higher loading capacities and more rigorous washing conditions compared to silica-based sorbents.

-

-

Poor Peak Shape:

-

Reconstitution Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion.

-

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of cotinine from plasma using a deuterated internal standard. By understanding the underlying principles of mixed-mode SPE and adhering to rigorous method validation, researchers can achieve accurate and reliable quantification of this critical biomarker. This method is well-suited for high-throughput applications in clinical and research laboratories, providing valuable data for a wide range of studies.

References

-

Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

-

Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine. (2023, May 31). PMC. Retrieved February 8, 2024, from [Link]

-

LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.). Charles River Laboratories. Retrieved February 8, 2024, from [Link]

-

Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (2021, July 29). MDPI. Retrieved February 8, 2024, from [Link]

-

(PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2013, April 1). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020, October 26). Restek. Retrieved February 8, 2024, from [Link]

-

Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2020, February 28). MDPI. Retrieved February 8, 2024, from [Link]

-

Automated SPE Method for the Determination of Cotinine in Biological Fluid. (n.d.). Gilson. Retrieved February 8, 2024, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). AIT Bioscience. Retrieved February 8, 2024, from [Link]

-

SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, November). FDA. Retrieved February 8, 2024, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved February 8, 2024, from [Link]

-

Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. (n.d.). Shimadzu. Retrieved February 8, 2024, from [Link]

-

Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018, September 1). PubMed. Retrieved February 8, 2024, from [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 8, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 5. mdpi.com [mdpi.com]

- 6. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Cotinine from Saliva using Cotinine-methyl-D3

Abstract

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of cotinine in human saliva. By utilizing Cotinine-methyl-D3 as a deuterated internal standard, this method actively corrects for matrix-induced ionization suppression and extraction variability. The protocol leverages the weak basicity of cotinine (pKa ~4.8) to achieve high recovery (>90%) using dichloromethane (DCM) under alkaline conditions. This workflow is optimized for clinical research and drug development laboratories requiring high sensitivity (LLOQ: 0.05 ng/mL) and reproducibility.

Introduction

Saliva is increasingly preferred over serum in pharmacokinetic and epidemiological studies due to its non-invasive collection and strong correlation with free plasma drug concentrations. However, saliva presents unique analytical challenges, specifically variable viscosity and high mucin content, which can foul LC columns and cause ion suppression.

While Solid Phase Extraction (SPE) is common, Liquid-Liquid Extraction (LLE) offers a cost-effective and highly cleaner alternative for alkaloids like cotinine. This protocol focuses on the critical chemical mechanics of LLE: manipulating pH to neutralize the analyte, rendering it hydrophobic and extractable into an organic solvent.

The Role of Cotinine-methyl-D3

The use of Cotinine-methyl-D3 is non-negotiable for high-integrity data. Saliva matrices vary wildly between donors (e.g., pH, protein content). The deuterated standard mimics the physicochemical behavior of the analyte throughout extraction and chromatography but is distinguishable by mass spectrometry, allowing for precise normalization of signal drift.

Chemical & Physical Properties[1][2][3][4][5]

| Compound | Structure | CAS No.[1] | MW ( g/mol ) | pKa | LogP |

| Cotinine | C₁₀H₁₂N₂O | 486-56-6 | 176.22 | 4.79 | 0.07 |

| Cotinine-methyl-D3 | C₁₀H₉D₃N₂O | 110952-70-0 | 179.24 | ~4.8 | ~0.07 |

Note: The pKa of 4.79 indicates that at physiological pH (6.8–7.4), cotinine exists in an equilibrium between protonated and neutral forms. For LLE, we must shift this equilibrium entirely to the neutral form.

Materials & Reagents

Reagents

-

Analyte Standard: (-)-Cotinine (Sigma-Aldrich or equivalent).

-

Internal Standard: (±)-Cotinine-methyl-D3 (Cambridge Isotope Laboratories).

-

Extraction Solvent: Dichloromethane (DCM), HPLC Grade.

-

Alkalinizing Agent: 2M Sodium Hydroxide (NaOH) or 5M Ammonium Hydroxide.

-

Mobile Phase: LC-MS Grade Methanol and Water; Ammonium Acetate (10 mM).

Equipment

-

Centrifuge: Capable of 3000 x g (refrigerated preferred).

-

Nitrogen Evaporator: e.g., Turbovap.

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Vortex Mixer: Multi-tube vortexer.

Experimental Protocol

Phase 1: Sample Pre-treatment (Mucin Removal)

Saliva contains mucins that form emulsions during LLE.

-

Thaw saliva samples at room temperature.

-

Centrifuge samples at 3000 x g for 10 minutes to pellet food debris and mucins.

-

Transfer the clear supernatant to a fresh tube for extraction.

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

This workflow relies on the "Salting Out" and "pH Swing" effect.

-

Aliquot: Transfer 200 µL of saliva supernatant into a 2 mL polypropylene tube or glass vial.

-

Internal Standard Spike: Add 20 µL of Cotinine-methyl-D3 working solution (100 ng/mL). Vortex briefly.

-

Alkalinization (Critical Step): Add 50 µL of 2M NaOH .

-

Why? This raises the sample pH to >10. Since pH >> pKa (4.8), >99.9% of cotinine loses its proton, becoming uncharged and lipophilic.

-

-

Extraction: Add 1.0 mL of Dichloromethane (DCM) .

-

Safety: Perform in a fume hood. DCM is volatile and toxic.

-

-

Equilibration: Vortex vigorously for 5 minutes .

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes .

-

Result: The organic DCM layer (denser) will settle at the bottom . The aqueous saliva layer will be on top.

-

-

Transfer: Carefully insert a pipette tip through the top aqueous layer and aspirate the bottom organic layer . Transfer to a clean glass tube.

-

Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (90:10 Water:Methanol + 10mM Ammonium Acetate).

Workflow Diagram

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Cotinine in Saliva.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 10 mM Ammonium Acetate.

-